molecular formula C13H13ClN2O3S B14379950 3-Amino-2-chloro-N-methyl-4-phenoxybenzene-1-sulfonamide CAS No. 88345-32-8

3-Amino-2-chloro-N-methyl-4-phenoxybenzene-1-sulfonamide

Cat. No.: B14379950
CAS No.: 88345-32-8
M. Wt: 312.77 g/mol
InChI Key: VCRHCBIBYJYHLQ-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-N-methyl-4-phenoxybenzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a chloro group, a methyl group, a phenoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-N-methyl-4-phenoxybenzene-1-sulfonamide typically involves multiple steps, including nucleophilic aromatic substitution and sulfonation reactions. The starting materials often include 2-chloro-4-phenoxybenzenamine and N-methylsulfonamide. The reaction conditions may involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-N-methyl-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted phenoxy compounds .

Scientific Research Applications

3-Amino-2-chloro-N-methyl-4-phenoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-N-methyl-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chloro-N-methyl-5-phenoxybenzene-1-sulfonamide
  • 3-Amino-2-bromo-N-methyl-4-phenoxybenzene-1-sulfonamide
  • 3-Amino-2-chloro-N-ethyl-4-phenoxybenzene-1-sulfonamide

Uniqueness

3-Amino-2-chloro-N-methyl-4-phenoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets.

Properties

CAS No.

88345-32-8

Molecular Formula

C13H13ClN2O3S

Molecular Weight

312.77 g/mol

IUPAC Name

3-amino-2-chloro-N-methyl-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C13H13ClN2O3S/c1-16-20(17,18)11-8-7-10(13(15)12(11)14)19-9-5-3-2-4-6-9/h2-8,16H,15H2,1H3

InChI Key

VCRHCBIBYJYHLQ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C(=C(C=C1)OC2=CC=CC=C2)N)Cl

Origin of Product

United States

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